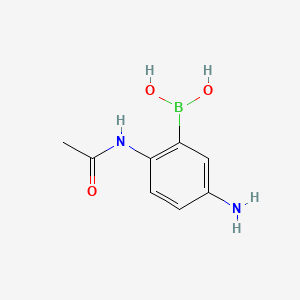

2-Acetamido-5-aminophenylboronic acid

説明

Contextualization within Aromatic Boronic Acid Derivatives in Chemical Research

Aromatic boronic acids are a significant class of organic compounds characterized by a boronic acid group (-B(OH)₂) attached to an aromatic ring. These compounds are widely utilized in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. acs.org Their versatility also extends to applications in medicinal chemistry, materials science, and chemical sensing. The boronic acid moiety can engage in reversible covalent interactions with diols, a property that is central to many of their biological and sensing applications.

Significance of Functionalized Phenylboronic Acids in Contemporary Academia

The introduction of functional groups onto the phenyl ring of phenylboronic acid significantly expands its utility and allows for the fine-tuning of its chemical and physical properties. Functionalized phenylboronic acids are at the forefront of various research areas. For instance, they are extensively studied for the development of sensors for saccharides, including glucose, due to the reversible formation of boronate esters with the diol groups of sugars. acs.org This has led to the design of fluorescent and electrochemical sensors for monitoring glucose levels in biological fluids. acs.org

In the realm of drug delivery, functionalized phenylboronic acids are being explored for targeted drug delivery systems. japsonline.comnih.gov By targeting glycoproteins that are overexpressed on the surface of cancer cells, these compounds can potentially deliver therapeutic agents specifically to tumor sites. japsonline.comjapsonline.com The pH-sensitive nature of the boronate ester linkage can also be exploited for controlled drug release in the acidic microenvironment of tumors. nih.gov

Overview of Key Research Trajectories for Aminophenylboronic Acid Systems

Aminophenylboronic acids, a subset of functionalized phenylboronic acids, are of particular interest due to the presence of the amino group, which can be further modified or can influence the electronic properties of the molecule. Research on aminophenylboronic acid systems is actively pursuing several key directions:

Development of Novel Sensors: The amino group can act as a signaling unit or a point of attachment for fluorophores in the design of new fluorescent sensors for saccharides and other biologically important diols.

Polymer Chemistry: Aminophenylboronic acids are used as monomers in the synthesis of "smart" polymers that respond to changes in pH or glucose concentration. These polymers have potential applications in areas such as self-regulated insulin (B600854) delivery systems. japsonline.com

Medicinal Chemistry: The amino group can be a key pharmacophore or a synthetic handle for the construction of more complex molecules with potential therapeutic activity. While specific studies on 2-Acetamido-5-aminophenylboronic acid are not prominent, related aminoboronic acid derivatives have been investigated as enzyme inhibitors. researchgate.net

Structure

2D Structure

特性

IUPAC Name |

(2-acetamido-5-aminophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4,13-14H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPCXQOFTGPVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674556 | |

| Record name | (2-Acetamido-5-aminophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136237-84-8 | |

| Record name | (2-Acetamido-5-aminophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Acetamido 5 Aminophenylboronic Acid

Established Synthetic Pathways for Phenylboronic Acid Scaffolds

The creation of the core phenylboronic acid structure is the foundational step upon which further functionalization depends. Several robust methods have been developed for this purpose.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-boron bonds. The Miyaura borylation, a key example, typically involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govnih.gov This method is valued for its high efficiency and broad substrate scope, tolerating a wide range of functional groups. nih.govupenn.edu

Recent advancements have focused on developing more efficient catalyst systems and expanding the reaction to include less reactive aryl chlorides. nih.govresearchgate.net The ability to perform these reactions at room temperature has also been a significant development, enhancing the practical utility of this method. nih.gov One-pot procedures that combine the borylation of an aryl halide with a subsequent Suzuki-Miyaura cross-coupling reaction have streamlined the synthesis of complex biaryl compounds. nih.govresearchgate.net Furthermore, direct C-H borylation of arenes, including anilines, catalyzed by transition metals like iridium, offers an atom-economical alternative to the use of pre-halogenated substrates. nih.govnih.gov

Table 1: Comparison of Palladium-Catalyzed Borylation Methods

| Method | Substrate | Reagent | Catalyst | Key Advantages |

| Miyaura Borylation | Aryl Halides (I, Br, Cl), Triflates | Bis(pinacolato)diboron (B₂pin₂) | Pd(0) complexes | High yields, broad functional group tolerance. nih.govnih.gov |

| Room-Temperature Borylation | Aryl Chlorides | Diboron reagents | Advanced Pd catalysts | Milder reaction conditions. nih.gov |

| One-Pot Borylation/Suzuki Coupling | Aryl Halides | Diboron reagent, then Aryl Halide | Pd catalyst | Increased efficiency for biaryl synthesis. nih.govresearchgate.net |

| C-H Borylation | Arenes (e.g., Anilines) | Diboron reagents | Ir or other transition metals | Atom-economical, avoids pre-functionalization. nih.govnih.gov |

The classic approach to synthesizing phenylboronic acids involves the use of organometallic intermediates derived from halogenated benzenes. wikipedia.orgchemicalbook.com One of the most common methods is the reaction of a Grignard reagent (arylmagnesium halide), formed from an aryl halide and magnesium metal, with a trialkyl borate (B1201080), such as trimethyl borate. wikipedia.orgchemicalbook.comgeorganics.sk Subsequent hydrolysis of the resulting boronic ester yields the desired phenylboronic acid. wikipedia.orgchemicalbook.com

An alternative route employs organolithium reagents, generated via lithium-halogen exchange between an aryl halide and an organolithium compound (e.g., n-butyllithium), which then react with a borate ester. nih.gov While effective, these methods often require low temperatures and strictly anhydrous conditions. A patented method describes the preparation of monohalogenated phenylboronic acids from dihalogenated benzenes via a Grignard exchange reaction, highlighting the industrial relevance of these pathways. google.com

Introduction of Amine and Amide Functionalities on the Phenylboronic Acid Core

With the phenylboronic acid scaffold in hand, the next critical phase is the introduction and manipulation of the amino and acetamido groups at the desired positions.

The direct introduction of a primary amino group onto a pre-existing phenylboronic acid has historically been a challenging transformation. However, recent breakthroughs have provided metal-free methods for the primary amination of arylboronic acids. acs.org These novel approaches can afford a diverse range of primary anilines, including halogenated derivatives that are often difficult to prepare using traditional transition-metal-catalyzed amination reactions. acs.org

Another strategy involves the reductive amination of a formylphenylboronic acid. For instance, 2-formylphenylboronic acid can react with secondary aromatic amines, followed by reduction, to yield 2-(arylaminomethyl)phenylboronic acid derivatives. researchgate.net The synthesis of aminoboronic acids is also of significant interest in the context of peptide chemistry, with methods being developed to incorporate these moieties into peptide structures. nih.govresearchgate.netrsc.org

The acetamidation of an aminophenylboronic acid is a relatively straightforward transformation, typically achieved by reacting the amino group with acetic anhydride (B1165640) or acetyl chloride. This reaction introduces the acetamido functionality, which can influence the electronic properties and steric environment of the molecule.

A nickel-catalyzed protocol for the acetamidation of arylboronic acids has been developed, offering a one-pot reaction with ynamides and N-hydroxyphthalimide under mild conditions. rsc.org This method has proven effective for a broad range of substrates and has been applied to the late-stage functionalization of pharmaceutical compounds. rsc.org The formation of an acetamido group can also be a key step in the synthesis of more complex heterocyclic structures derived from aminophenylboronic acids.

Stereoselective Synthesis of α-Aminoboronic Acid Analogues

While 2-acetamido-5-aminophenylboronic acid is an achiral molecule, the synthesis of chiral α-aminoboronic acids and their derivatives is a highly active area of research due to their significant biomedical applications, most notably in protease inhibitors like bortezomib. rsc.orgsemanticscholar.org The methods developed for the stereoselective synthesis of α-aminoboronic acids provide valuable insights into controlling stereochemistry in boron-containing compounds.

Key strategies for achieving stereoselectivity include:

Nucleophilic borylation of chiral imines: The addition of a boron nucleophile to an imine containing a chiral auxiliary, such as a sulfinyl group, can proceed with high stereoselectivity. semanticscholar.orgrsc.org

Catalytic enantioselective borylation: The use of chiral catalysts, often based on copper or other transition metals, allows for the asymmetric addition of boron reagents to achiral imines. semanticscholar.orgrsc.orgnih.gov

Enantioselective hydroamination: A copper-catalyzed regio- and enantioselective hydroamination of alkenyl boronic esters provides a novel route to chiral α-aminoboronic acids. acs.org

These stereoselective methods underscore the sophisticated techniques available for creating complex, optically active boronic acid derivatives, which could be adapted for the synthesis of chiral analogues of the target compound if required. rsc.orgsemanticscholar.org

Asymmetric Catalysis in C-B Bond Formation

The enantioselective synthesis of boronic acid derivatives is of paramount importance for their application in chiral drug development and as chiral ligands. Asymmetric catalysis offers a powerful tool to achieve this. While specific catalytic systems for this compound are not explicitly reported, general methodologies for the asymmetric borylation of aryl compounds can be applied.

Rhodium-catalyzed asymmetric hydroboration of enamides has been shown to produce chiral α- and β-aminoboronic esters with high regio- and enantioselectivity. uzh.ch This method, which utilizes a rhodium catalyst with a chiral ligand, could potentially be adapted for the synthesis of precursors to this compound. Similarly, rhodium-catalyzed asymmetric 1,4-addition reactions of arylboronic acids to nitroalkenes have been developed, yielding chiral nitro compounds that are precursors to chiral amino acids. biorxiv.org

Iridium-catalyzed C-H borylation is another prominent method for the asymmetric synthesis of arylboronic acids. nih.govbohrium.comgoogle.com By employing a chiral ligand, the iridium catalyst can direct the borylation to a specific position on the aromatic ring with high enantioselectivity. For a substrate like an acetamido-substituted aniline (B41778), an iridium catalyst could potentially effect an ortho-borylation, leading to the desired chiral boronic acid derivative. nih.govbohrium.com The choice of ligand and reaction conditions is crucial in controlling the regioselectivity and enantioselectivity of the transformation.

Table 1: Examples of Catalysts Used in Asymmetric Borylation Reactions

| Catalyst System | Reaction Type | Potential Application | Reference |

| Rhodium(I)/Chiral Diene | Asymmetric 1,4-addition | Synthesis of chiral nitro-precursors | biorxiv.org |

| Rhodium(I)/QUINAZOLINE | Asymmetric Hydroboration | Synthesis of benzylic boronic esters | nih.gov |

| Iridium/Bipyridine | ortho-Selective C-H Borylation | Direct borylation of aniline derivatives | nih.govbohrium.com |

This table presents catalyst systems that could be adapted for the asymmetric synthesis of this compound or its precursors.

Chiral Auxiliary-Based Approaches

An alternative to asymmetric catalysis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a chemical transformation in a diastereoselective manner. researchgate.netnih.govepa.gov After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral arylboronic acids, a chiral auxiliary could be attached to the precursor molecule. For instance, Evans oxazolidinones are widely used chiral auxiliaries for stereoselective alkylations and aldol (B89426) reactions. researchgate.netresearchgate.net A synthetic strategy could involve attaching an Evans auxiliary to a precursor of this compound to direct a subsequent borylation reaction. The steric bulk of the auxiliary would control the facial selectivity of the borylation, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would yield the enantiomerically enriched boronic acid.

Another well-established chiral auxiliary is tert-butanesulfinamide, which is particularly effective in the synthesis of chiral amines. ambeed.com In a potential synthetic route, a tert-butanesulfinyl group could be installed on a suitable amino-functionalized precursor, directing a subsequent C-B bond-forming reaction.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reactions | Potential Use in Synthesis | Reference |

| Evans Oxazolidinones | Aldol reactions, Alkylations | Diastereoselective borylation of a precursor | researchgate.netresearchgate.net |

| tert-Butanesulfinamide | Synthesis of chiral amines | Directing group for diastereoselective C-B bond formation | ambeed.com |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Synthesis of optically active amino acids | Resolution or asymmetric synthesis of a precursor | nih.gov |

This table highlights common chiral auxiliaries that could be employed in the diastereoselective synthesis of this compound.

Functionalization of Amino and Acetamido Groups for Advanced Constructs

The presence of both a primary amino group and a secondary acetamido group on the phenyl ring of this compound provides orthogonal handles for further functionalization. This allows for the construction of complex molecules and materials with tailored properties.

Conjugation with Peptidic and Polymeric Scaffolds

The amino group of this compound is a nucleophilic site that can readily participate in amide bond formation with carboxylic acids, including those on peptides and polymers. This conjugation is a powerful strategy for developing targeted drug delivery systems and functional biomaterials. chemicalbook.com

The conjugation to peptides can be achieved using standard peptide coupling reagents, such as HATU or HBTU, which activate the carboxylic acid group of a peptide for reaction with the amine of the boronic acid derivative. Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the synthesis of peptide-boronic acid conjugates. In this method, the boronic acid moiety can be incorporated into a peptide chain as it is being synthesized on a solid support.

Similarly, the amino group can be used to graft the boronic acid onto polymeric scaffolds. This is often done to create "smart" materials that can respond to specific stimuli. For example, phenylboronic acid-functionalized polymers can be designed to release a drug in response to changes in glucose concentration or pH. google.com The acetamido group, being less reactive, typically remains intact during these conjugation reactions, providing a stable structural element.

Incorporation into Dynamic Covalent Chemistry Systems

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to generate libraries of compounds that can adapt their composition in response to external stimuli. The boronic acid and amino functionalities of this compound make it an excellent candidate for incorporation into DCC systems.

The boronic acid group can form reversible covalent bonds with diols to create boronate esters. This interaction is pH-dependent and forms the basis of many dynamic systems for sensing and self-assembly. nih.gov The amino group can participate in reversible imine bond formation with aldehydes or ketones.

The ortho-acetamido group can influence the reactivity of the boronic acid. More directly, related systems involving 2-acetylphenylboronic acid have been shown to form iminoboronates, where the imine nitrogen forms a dative bond with the boron atom. This interaction can accelerate the formation of imines and render the conjugation reversible under physiological conditions, a highly desirable feature for biological applications. This principle could be extended to this compound, where the amino group could form a reversible imine with an aldehyde, and this interaction could be modulated by the neighboring acetamido and boronic acid groups. Such systems are valuable for creating dynamic combinatorial libraries and responsive materials. chemicalbook.com

Molecular Recognition and Interaction Mechanisms of 2 Acetamido 5 Aminophenylboronic Acid Derivatives

Reversible Covalent Binding with Vicinal Diols

Boronic acids are well-established as receptors that can reversibly bind with compounds containing 1,2- or 1,3-diol functionalities. nih.govresearchgate.net This interaction is not a simple non-covalent association but involves the formation of new, yet reversible, covalent bonds. nih.govnih.gov This dynamic covalent chemistry allows for strong, specific binding that can also be modulated by external stimuli, making it highly suitable for sensor development and separation technologies. nih.govresearchgate.net

The primary mechanism of interaction between a boronic acid and a vicinal diol is the formation of a cyclic boronate ester. nih.govresearchgate.net In this condensation reaction, the boronic acid group, which is trigonal and sp² hybridized, reacts with the two hydroxyl groups of the diol to form a stable five- or six-membered ring, releasing water in the process. researchgate.netwiley-vch.de The formation of these rings is a fast and generally stable process in aqueous media. nih.gov Despite the stability of the covalent B-O bonds, the ester formation is reversible, allowing the system to exist in a dynamic equilibrium. nih.govresearchgate.net

The equilibrium of boronate ester formation is highly dependent on the pH of the solution. researchgate.netresearchgate.net Boronic acids are Lewis acids that can accept a hydroxide (B78521) ion to convert from a neutral, trigonal planar state to a more nucleophilic, anionic tetrahedral boronate state. wiley-vch.denih.gov The formation of the anionic tetrahedral species is favored at higher pH values, above the pKa of the boronic acid. wiley-vch.de

This change in geometry and electronic state significantly impacts diol binding. The rehybridization of the boron atom from sp² to sp³ upon forming a tetrahedral complex can release ring strain, making ester formation more thermodynamically favorable at higher pH. wiley-vch.de Consequently, the binding affinity for diols often increases as the pH rises above the boronic acid's pKa. nih.govnih.gov This pH-dependent behavior is a cornerstone of boronic acid chemistry, enabling the controlled association and dissociation of target diol-containing molecules simply by adjusting the pH of the environment. researchgate.netnih.gov

Interactions with Carbohydrates and Saccharides

The ability to bind vicinal diols makes boronic acids, including derivatives of 2-Acetamido-5-aminophenylboronic acid, excellent candidates for the recognition of carbohydrates and saccharides, which are rich in diol functionalities. nih.govnih.gov The specificity and strength of these interactions are governed by the structure of both the saccharide and the boronic acid receptor.

Phenylboronic acid derivatives exhibit varying affinities for different monosaccharides, a selectivity that is crucial for their application in sensors. This selectivity arises from the specific stereochemical arrangement of the hydroxyl groups on the sugar ring. Fructose, for instance, is often bound with higher affinity than glucose or galactose. acs.org This preference is attributed to the furanose form of fructose, which presents cis-diols in an orientation that is highly favorable for the formation of a stable boronate ester complex. acs.org The binding affinities, often expressed as association constants (Ka), can be determined using techniques like fluorescence spectroscopy, where the displacement of a fluorescent dye from the boronic acid upon saccharide binding leads to a measurable change in signal. acs.org

| Monosaccharide | Association Constant (Ka) [M-1] | Relative Affinity |

|---|---|---|

| Fructose | ~1800 | High |

| Galactose | ~250 | Moderate |

| Glucose | ~100 | Low |

Note: The values in Table 1 are representative and can vary based on the specific boronic acid derivative and experimental conditions (e.g., pH, solvent).

The recognition of larger, more complex saccharides like disaccharides and oligosaccharides by boronic acid-based receptors is also an active area of research. bham.ac.uk Achieving selective recognition for these larger structures is more challenging due to the increased structural complexity and homogeneity between different oligosaccharides. bham.ac.uk Successful strategies often involve creating imprinted surfaces or molecular cavities where multiple boronic acid motifs are spatially arranged to complement the shape and diol presentation of a specific target oligosaccharide. bham.ac.uk This approach allows for cooperative binding that enhances both the strength and selectivity of the interaction, leading to low millimolar dissociation constants for the target oligosaccharide. bham.ac.uk

While boronate ester formation is often enhanced at neutral to basic pH, interactions with certain saccharides can exhibit anomalous pH dependency. A notable example is the binding of some boronic acid derivatives to sialic acid, a monosaccharide often overexpressed on the surface of cancer cells. nih.gov Studies using heterocyclic boronic acids, such as 5-boronopicolinic acid, have shown that binding to sialoglycoproteins can be significantly stronger under acidic conditions (e.g., pH 5.0) compared to neutral or basic conditions. nih.gov The captured sialic acid-containing molecules can then be easily released by raising the pH to around 7.6. nih.gov This pH-controlled capture and release mechanism is the reverse of what is typically observed and provides a powerful tool for the selective isolation and enrichment of sialoglycoproteins for diagnostic purposes. nih.gov This unusual binding profile is attributed to the specific chemical properties of both the heterocyclic boronic acid and the sialic acid molecule, including intramolecular coordination that stabilizes the complex at lower pH.

| Condition | Binding Affinity (Ka) | Outcome |

|---|---|---|

| Acidic (pH 5.0) | High (>1 × 103 M−1) | Strong, selective capture |

| Neutral/Basic (pH 7.6) | Low | Facile dissociation/release |

Role of Molecular Design in Enhancing Carbohydrate Affinity and Selectivity

The efficacy of this compound and its derivatives in molecular recognition is profoundly influenced by strategic molecular design. The inherent ability of the boronic acid moiety, -B(OH)₂, to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation of its carbohydrate-binding capability. However, simple phenylboronic acids often exhibit modest affinity and require alkaline conditions to achieve the tetrahedral boronate state necessary for strong diol complexation. acs.org Molecular design addresses these limitations by modifying the core structure to enhance both binding strength (affinity) and the ability to distinguish between different carbohydrates (selectivity) under physiological conditions.

Key design strategies include:

Electronic Modification: The introduction of electron-withdrawing groups onto the phenyl ring lowers the pKa of the boronic acid. A lower pKa means the boronic acid can more readily form the anionic tetrahedral boronate species at neutral pH, which is the form that preferentially binds to diols. Conversely, the acetamido and amino groups on the this compound scaffold are electron-donating, which can be modulated in derivative designs.

Intramolecular Coordination: A critical design element for enhancing affinity at neutral pH is the incorporation of a neighboring Lewis base, such as an amino group. The intramolecular coordination between the nitrogen atom of the amino group and the boron atom can stabilize the trigonal form of the boronic acid, facilitating the formation of the boronate ester with diols even at physiological pH. nih.gov This "Wulff-type" configuration is a cornerstone of creating boronic acids that function effectively in biological environments.

Reporter Group Integration: For sensing applications, boronic acid derivatives are often functionalized with fluorophores. The binding event with a carbohydrate modulates the electronic properties of the system, leading to a detectable change in fluorescence, for example, through a photoinduced electron transfer (PET) mechanism. acs.org

These design principles allow for the creation of boronic acid-based receptors with tailored properties, moving from general glycan binders to highly selective sensors for specific and complex carbohydrate structures, such as the Thomsen-Friedenreich (TF) disaccharide, a known tumor biomarker. nih.gov

Engagement with Glycoproteins and Glycans

Derivatives of phenylboronic acid, including those based on the this compound structure, are widely employed as synthetic lectins due to their capacity to engage with the carbohydrate portions of glycoproteins and cell-surface glycans. nih.govsemanticscholar.org This interaction is predicated on the formation of reversible, covalent boronate esters with the cis-diol groups present in the sugar residues of these biomolecules. nih.gov This capability has been harnessed extensively in the field of affinity chromatography, where immobilized aminophenylboronic acid serves as a stationary phase to capture, separate, and purify glycoproteins from complex biological mixtures like plasma or cell lysates. nih.govnih.gov

The binding process is pH-dependent; glycoproteins are typically applied to a boronate affinity column under slightly alkaline conditions to promote the formation of the boronate-diol complex. Subsequently, the bound glycoproteins can be eluted by lowering the pH, which destabilizes the complex, or by introducing a competing sugar like sorbitol that displaces the glycoprotein (B1211001) from the column. nih.gov This technology has proven effective for isolating a wide range of glycoproteins and is particularly notable for its use in measuring the levels of glycosylated proteins, which are important biomarkers for diseases such as diabetes. nih.govnih.gov

Affinity-Based Interactions with Glycosylated Biomolecules

The affinity of this compound derivatives for glycosylated biomolecules is a specific and well-documented phenomenon that forms the basis of their utility in diagnostics and separation science. The interaction is not merely a generic binding but shows selectivity based on the structure and accessibility of the glycan chains.

A prime application is the separation and quantification of glycosylated hemoglobin (HbA1c) and glycosylated albumin. nih.govnih.gov In boronate affinity chromatography, materials functionalized with aminophenylboronic acid selectively retain the glycosylated fraction of these proteins, allowing the non-glycosylated portion to pass through. nih.gov This method is advantageous because it is not significantly affected by common interferences like hemoglobin variants or temperature fluctuations that can impact other analytical techniques. nih.gov

Research has demonstrated a clear correlation between the amount of glycosylated albumin bound by aminophenylboronic acid affinity columns and glycohemoglobin levels in individuals, underscoring its clinical relevance. nih.gov Studies comparing diabetic and non-diabetic plasma pools show a significantly higher percentage of bound albumin in the diabetic samples, reflecting the higher levels of glycation. nih.gov The interaction is also sensitive enough to distinguish between different types of glycoproteins. For example, fetuin, a heavily glycosylated serum protein, is often used as a model to demonstrate the binding properties of boronate affinity media. nih.gov The specificity of this interaction allows for the efficient capture of such glycoproteins for purification or removal as impurities in bioprocessing. nih.gov

Chelation with Metal Ions in Biological Contexts

The boron atom in boronic acids is a Lewis acid, characterized by a vacant p-orbital, which allows it to accept electron pairs from Lewis bases. nih.gov This fundamental property enables boronic acids to interact with nucleophiles, including the hydroxide ion and heteroatoms like oxygen and nitrogen found in biological molecules. nih.gov In specific enzymatic environments, this reactivity can extend to interactions with metal centers. For instance, boronic acid-based inhibitors have been shown to form coordination bonds with zinc cations within the active site of metallo-β-lactamases, contributing to their inhibitory mechanism. nih.gov In these cases, the boronic acid binds to a catalytic hydroxide anion, and its hydroxyl groups can simultaneously coordinate with the zinc ions that are essential for the enzyme's function. nih.gov

However, the engagement of this compound and its derivatives through direct chelation of free metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) is not a widely reported or primary mechanism of action in general biological systems. While metal-organic hybrids of some boronic acids have been synthesized, studies have shown a lack of direct dative bonding between the metal and the boron atom, with interactions being mediated through other functional groups or water molecules. acs.org The predominant and extensively documented biological interaction for this class of compounds is the formation of reversible covalent esters with the diol moieties of carbohydrates and glycans. nih.gov Therefore, while the Lewis acidic nature of boron provides a chemical basis for potential metal ion interactions in highly specific, constrained environments like an enzyme's active site, direct chelation of physiological metal ions in broader biological contexts is not considered a principal interactive pathway for this compound derivatives.

Applications of 2 Acetamido 5 Aminophenylboronic Acid in Advanced Sensing Platforms

Design and Development of Fluorescent Probes

Fluorescent probes are powerful tools in analytical chemistry due to their high sensitivity and the ability to provide real-time spatial and temporal information. nih.gov Boronic acid-based fluorescent sensors typically consist of a fluorophore (the signaling unit) and a boronic acid group (the recognition unit). The interaction of the boronic acid with a target analyte, such as glucose, triggers a change in the fluorescence output of the probe.

Photoinduced Electron Transfer (PET) is a common mechanism for designing "off-on" fluorescent sensors. documentsdelivered.com In a typical PET sensor, the fluorescence of a fluorophore is quenched in the absence of the analyte due to electron transfer from a donor moiety to the excited fluorophore. For boronic acid-based PET sensors, an amino group is often used as the electron donor (quencher) and is positioned in proximity to a fluorophore. The boronic acid group acts as a Lewis acid, and its affinity for the nitrogen's lone pair of electrons can influence the PET process.

Upon binding of a diol to the boronic acid, the boron center becomes more electron-rich and its Lewis acidity decreases. This change can disrupt the PET process, leading to a "turn-on" of fluorescence. researchgate.net For 2-Acetamido-5-aminophenylboronic acid, the 5-amino group could act as a PET donor to an attached fluorophore. The binding of a saccharide to the boronic acid group would modulate the electron density on the phenyl ring, influencing the electron-donating ability of the amino group and thus altering the fluorescence emission. researchgate.net For instance, probes based on an anthracene (B1667546) fluorophore linked to a boronic acid have been shown to function via PET for saccharide detection. nih.gov

Förster Resonance Energy Transfer (FRET) is a distance-dependent process involving the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore. nih.gov FRET-based sensors are designed so that a conformational change induced by analyte binding alters the distance or orientation between the donor and acceptor, resulting in a change in the FRET efficiency. researchgate.net

While specific FRET sensors using this compound are not widely documented, the compound could be integrated into FRET architectures as the recognition element. nih.govmdpi.com For example, it could be used to link a donor and acceptor pair in a flexible structure. The binding of a multivalent analyte, like a specific carbohydrate on a cell surface, could induce a conformational change that brings the donor and acceptor closer, enhancing FRET. Conversely, a sensor could be designed where analyte binding disrupts a pre-existing FRET pair. nih.gov The development of such sensors allows for ratiometric measurements, which are more robust as they are less susceptible to fluctuations in probe concentration or excitation intensity.

The substituents on the phenyl ring of a phenylboronic acid derivative have a profound impact on its chemical and spectroscopic properties. nih.gov The electron-donating or electron-withdrawing nature of these groups influences the acid dissociation constant (pKa) of the boronic acid and the electronic properties of any integrated fluorophore.

In this compound, the boronic acid is at position 1, an acetamido group is at position 2 (ortho), and an amino group is at position 5 (meta).

Acidity (pKa): The pKa of the boronic acid is crucial for its interaction with diols, as the boronate anion form is what predominantly binds. Electron-withdrawing groups lower the pKa, making the boronic acid more acidic and allowing it to bind diols at lower pH values. The acetamido group is generally weakly electron-withdrawing, while the amino group is electron-donating. Their combined effect, along with potential intramolecular hydrogen bonding between the ortho-acetamido group and the boronic acid, will determine the final pKa. Studies on substituted phenylboronic acids show that ortho substituents can significantly increase acidity. nih.gov

Table 1: Influence of Substituents on Phenylboronic Acid Properties This table presents generalized effects based on established chemical principles and data from related compounds, as specific comparative data for this compound is limited.

| Substituent Position | Substituent Type | Effect on pKa | Potential Spectroscopic Effect on Conjugated Fluorophore |

| Ortho | Acetamido (-NHCOCH₃) | Decrease (Increased Acidity) | Modulation of absorption/emission, potential for hydrogen bonding influencing excited state |

| Meta | Amino (-NH₂) | Increase (Decreased Acidity) | Red-shift in emission due to electron-donating character |

Electrochemical Sensing Modalities

Electrochemical sensors offer advantages such as high sensitivity, low cost, and miniaturization. researchgate.netmdpi.com Boronic acids are widely used in these systems for the recognition of diol-containing analytes. nih.gov The binding event is converted into a measurable electrical signal, such as a change in potential, current, or impedance.

Potentiometric sensors measure the potential difference between a working electrode and a reference electrode under near-zero current conditions. The binding of an analyte to a recognition layer on the working electrode surface causes a change in the surface potential. A potentiometric sensor using a poly(anilineboronic acid) modified electrode has been developed for detecting sialic acid, where the binding of the diol on sialic acid to the boronic acid groups was responsible for the potential change. mdpi.com

Amperometric sensors measure the current produced by the oxidation or reduction of an electroactive species at a constant potential. In the context of boronic acid sensors, the binding of a non-electroactive analyte like glucose can be detected by its effect on the signal of a redox probe. For example, ferrocene-boronic acid has been used as a redox-active probe where glucose binding alters its electrochemical behavior, leading to a change in the measured current. researchgate.net A sensor based on 3-aminophenylboronic acid bonded to a conducting polymer has been used for the amperometric detection of glucose. mdpi.com

A significant area of research is the development of non-enzymatic sensors for glucose, which avoid the stability issues associated with enzyme-based sensors. nih.gov Phenylboronic acid derivatives are ideal candidates for the recognition element in these systems.

Sensors using 3-aminophenylboronic acid (3-APBA), an isomer of the title compound, have been successfully fabricated. nih.govmdpi.com In these devices, 3-APBA is often electropolymerized or covalently attached to an electrode surface (e.g., screen-printed carbon or gold electrodes). nih.gov The binding of glucose to the immobilized boronic acid groups alters the electrochemical properties of the electrode interface. This change can be measured using techniques like electrochemical impedance spectroscopy (EIS), which probes the resistance and capacitance at the electrode surface. A non-enzymatic impedimetric sensor using 3-APBA on a screen-printed electrode demonstrated a very low limit of detection for glucose. nih.gov The amino group in these systems is crucial for immobilization onto the electrode surface. The presence of both an amino and an acetamido group in this compound offers versatile options for surface functionalization.

Table 2: Performance of Selected Non-Enzymatic Electrochemical Sensors Using Aminophenylboronic Acid Derivatives This table summarizes findings from studies on closely related isomers to illustrate the potential application of this compound.

| Boronic Acid Derivative | Electrode | Detection Method | Analyte | Limit of Detection (LOD) | Reference |

| 3-Aminophenylboronic acid | Screen-Printed Carbon Electrode | EIS | Glucose | 8.53 x 10⁻⁹ M | nih.gov |

| 3-Aminophenylboronic acid | Conducting Polymer on Electrode | Amperometry | Glucose | 0.49 µM | mdpi.com |

| Diboronic Anthracene | Gold Electrode | EIS / CV | Glucose | 1.0 µM |

Responsive Materials and Smart Gels Incorporating this compound

The integration of this compound and its derivatives into polymeric structures has led to the creation of "smart" materials, particularly hydrogels, that can change their properties in response to external stimuli. rsc.org These materials are at the forefront of research for applications in biosensing and controlled release systems. ciac.jl.cn The key to their responsive nature lies in the dynamic covalent interactions of the boronic acid group. rsc.org

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. By incorporating phenylboronic acid derivatives like this compound into the hydrogel matrix, these materials gain sensitivity to pH and the presence of polyol compounds, such as glucose. ciac.jl.cnimrpress.com The boronic acid group exists in equilibrium between an uncharged trigonal planar state and a charged tetrahedral boronate state. This equilibrium is pH-dependent, which in turn affects the hydrogel's swelling properties. ciac.jl.cn

The most significant application of these responsive hydrogels is in glucose sensing. rsc.org The boronic acid moieties within the hydrogel can bind with glucose, a diol-containing molecule. This binding event alters the cross-linking density of the polymer network, leading to a measurable change in the hydrogel's volume, such as swelling or shrinking. imrpress.commdpi.com For instance, some hydrogel systems are designed to shrink in the presence of glucose due to the formation of 1:2 complexes between the glucose molecule and two boronic acid groups, which increases the degree of cross-linking. imrpress.commdpi.com This responsive behavior is reversible and can be tailored to occur within physiological glucose levels, making these hydrogels promising for continuous glucose monitoring applications. imrpress.com

Researchers have developed various hydrogel formulations to optimize this responsive behavior. One approach involves the copolymerization of an acrylamide (B121943) derivative of phenylboronic acid with other monomers to create a cross-linked network. mdpi.comnih.gov Another strategy is the formation of self-healing hydrogels based on the dynamic and reversible nature of boronic ester bonds formed between boronic acid-functionalized polymers and diol-containing polymers like guar (B607891) gum. ciac.jl.cn

| Hydrogel System | Stimulus | Responsive Mechanism | Potential Application | Reference |

|---|---|---|---|---|

| Poly(3-acrylamidephenylboronic acid-co-DMAEMA) | pH, Glucose | Formation of boronate esters with diols alters swelling; protonation of DMAEMA at low pH causes swelling. | Multi-responsive drug delivery | mdpi.com |

| γ-PGA-g-APBA / Cationic Guar Gum | pH, Glucose | Reversible boronic ester bonds between the two polymers lead to gel formation. Glucose competes for binding, causing a sol-gel transition. | Self-healing materials, Injectable hydrogels | ciac.jl.cn |

| P(NIPAM-2-AAPBA) Microgels | Glucose | Glucose forms bis(boronate) complexes, increasing cross-linking density and causing the microgel to shrink. | Glucose-sensitive sensors | mdpi.com |

| HPG-MA and 3-acrylamidophenylboronic acid | pH | Labile boronate crosslinks form between boronic acid and diol moieties of HPG, imparting pH-controlled elasticity and release properties. | Smart coatings, Controlled release | nih.gov |

To amplify the sensitivity and improve the signal transduction of sensing platforms, this compound and its analogs are often conjugated with nanomaterials. nih.gov These hybrid materials combine the molecular recognition capabilities of the boronic acid with the unique optical, electronic, or magnetic properties of nanoparticles. unair.ac.id

Gold nanoparticles (AuNPs) are frequently used for this purpose. researchgate.net When functionalized with aminophenylboronic acid, AuNPs can be used in colorimetric or electrochemical assays. nih.gov For example, in the presence of glycoproteins, the boronic acid moieties on the surface of the AuNPs bind to the saccharide units of the protein, which can be detected through various analytical techniques. nih.gov Magnetic nanoparticles modified with phenylboronic acid have also been developed as platforms for drug delivery and sensing. unair.ac.id

Another strategy involves using nanomaterials as signal amplifiers. In one electrochemical biosensor design, boronic acid-functionalized nanoparticles carrying a large number of signaling molecules (like redox-active species or enzymes) are used as labels in a sandwich-type assay, leading to a significantly amplified signal upon target binding. nih.gov

| Nanomaterial | Functionalization | Analyte | Sensing Principle | Reference |

|---|---|---|---|---|

| Gold Nanoparticles (AuNPs) | 4-Mercaptophenylboronic acid | Saccharides | Potentiometric detection | researchgate.net |

| SiO₂@Au/dsDNA/CeO₂ Nanoparticles | 3-Aminophenylboronic acid (on surface) | Ovalbumin (glycoprotein) | Boronate-affinity sandwich assay with electrochemical signal amplification by CeO₂ nanozyme. | nih.gov |

| Magnetic Nanoparticles | Phenylboronic acid | cis-Diol-containing molecules | Platform for conjugation and delivery. | unair.ac.id |

| Prussian Blue Nanozymes | 3-Aminophenylboronic acid | Glycated albumin | Boronate-affinity sandwich assay where the nanozyme catalyzes a colorimetric reaction. | nih.gov |

Role in Molecular Recognition Systems Beyond Saccharides

While the recognition of saccharides is a primary application, the reactivity of the boronic acid group extends to other important classes of analytes, including reactive oxygen species (ROS) and various ionic compounds. rsc.orgnih.gov This versatility allows for the design of sensors for a broader range of biological and environmental targets.

Arylboronic acids, including derivatives like this compound, can serve as chemical probes for the detection of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). nih.gov The detection mechanism is not based on diol binding but on an irreversible chemical transformation. H₂O₂ oxidizes the carbon-boron bond of the arylboronic acid. nih.govnih.gov This reaction involves the coordination of the peroxide to the boron atom, followed by an aryl group migration, which ultimately leads to the formation of a phenol (B47542) and boric acid. nih.gov

This transformation is exploited in the design of "turn-on" fluorescent probes. A non-fluorescent boronic acid-containing molecule can be engineered to become highly fluorescent upon its conversion to the corresponding phenol. nih.gov This change in fluorescence provides a direct and measurable signal for the presence of ROS. nih.gov The reaction is highly specific and has been utilized to develop probes for imaging ROS in living cells. nih.gov It is noteworthy that other reactive species, such as peroxynitrite (ONOO⁻), can also trigger this transformation, often at a much faster rate than H₂O₂. nih.govnih.gov

The Lewis acidic nature of the boron atom in this compound allows it to interact with Lewis bases, such as certain anions. nih.gov This property has been harnessed to create sensors for environmentally and biologically important ions, most notably fluoride (B91410) (F⁻) and cyanide (CN⁻). rsc.orgnih.gov

Role of 2 Acetamido 5 Aminophenylboronic Acid in Enzyme Mechanistic Studies and Inhibition Research

Inhibition of Serine Proteases

Arylboronic acids are particularly well-studied as competitive inhibitors of serine proteases. rsc.org These enzymes are involved in a vast array of physiological and pathological processes, making them important therapeutic targets. The ability of boronic acids to form a covalent but reversible bond with the active site serine makes them a versatile scaffold for designing potent and selective inhibitors.

Structural Basis for Specificity and Affinity in Serine Protease Inhibition

The specificity and affinity of a boronic acid inhibitor for a particular serine protease are determined by the substituents on the boronic acid's phenyl ring. These side chains interact with the enzyme's specificity pockets (like the S1 pocket), which are adjacent to the active site. Favorable interactions, such as hydrogen bonds or hydrophobic interactions, between the inhibitor's side chains and the enzyme's specificity pockets can significantly enhance binding affinity and selectivity. For instance, an inhibitor designed with a side chain that fits well into the S1 pocket of a specific protease will show higher potency for that enzyme compared to others with different S1 pocket architectures. The orientation of the boronic acid within the active site allows it to interact with key features like the oxyanion hole, further stabilizing the complex.

Differentiation from Non-Competitive and Uncompetitive Inhibition Modes

Boronic acid inhibitors that target the active site typically function as competitive inhibitors. In this mode, the inhibitor directly competes with the substrate for binding to the enzyme's active site. This means that the inhibition can be overcome by increasing the substrate concentration.

This is distinct from other modes of inhibition:

Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. The inhibitor has an equal affinity for the free enzyme and the enzyme-substrate complex, and its effect cannot be overcome by increasing substrate concentration.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at high substrate concentrations.

The competitive mechanism of boronic acids is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax).

Targeting Metalloproteases and Other Enzyme Classes

The versatility of the boronic acid functional group extends beyond serine proteases. They have been investigated as inhibitors for a wide range of other enzyme classes. While their primary mechanism involves interaction with serine or threonine nucleophiles, the boron atom can also interact with other residues or cofactors.

For instance, boronic acids have been explored as inhibitors for metalloproteases, which utilize a metal ion (often zinc) in their active site for catalysis. In these cases, the boronic acid can potentially coordinate with the catalytic zinc ion, disrupting the enzyme's function. The development of selective inhibitors for metalloproteases remains an active area of research. Other enzyme classes that have been targeted by boronic acid derivatives include β-lactamases, proteasomes (threonine proteases), and arginase. mdpi.comrsc.org

Arginase Inhibition Studies

Arginase, a key enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to L-ornithine and urea. nih.gov Dysregulation of arginase activity is implicated in various pathological conditions, making it an attractive therapeutic target. Boronic acid derivatives have emerged as a promising class of arginase inhibitors. nih.gov The pioneering work in this area often references 2-(S)-amino-6-boronohexanoic acid (ABH) as a foundational inhibitor. nih.govsci-hub.box

While direct studies on 2-Acetamido-5-aminophenylboronic acid as an arginase inhibitor are not extensively detailed in the provided search results, the principles of boronic acid-based inhibition of arginase can be extrapolated. The boronic acid group is crucial for interacting with the binuclear manganese cluster in the arginase active site, mimicking the tetrahedral intermediate of arginine hydrolysis. The acetamido and amino groups on the phenyl ring of this compound would be expected to form additional interactions with amino acid residues at the entrance of the active site, potentially influencing its inhibitory potency and selectivity. sci-hub.box

Research in this field typically involves synthesizing a series of boronic acid analogs and evaluating their inhibitory activity against different arginase isoforms, such as ARG-1 and ARG-2. nih.gov The structure-activity relationship (SAR) is then explored to understand how different substituents on the boronic acid core affect potency and selectivity. nih.gov

Interactions with β-Lactamases

β-Lactamases are a major cause of bacterial resistance to β-lactam antibiotics. nih.govmdpi.com These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. nih.gov Boronic acids have been extensively investigated as inhibitors of β-lactamases, particularly the serine-based β-lactamases of Ambler classes A, C, and D. nih.govnih.gov

The inhibitory mechanism of boronic acids against serine β-lactamases involves the formation of a covalent adduct between the boron atom and the catalytic serine residue in the enzyme's active site. nih.govresearchgate.net This results in a stable tetrahedral intermediate that mimics the transition state of β-lactam hydrolysis, effectively blocking the enzyme's activity. nih.gov The phenyl ring and its substituents in compounds like this compound play a crucial role in orienting the molecule within the active site and establishing additional non-covalent interactions, which can enhance binding affinity and specificity.

The interactions of boronic acid inhibitors with β-lactamases are complex and can be influenced by the specific class of the enzyme. For instance, some boronic acids may be potent inhibitors of class C β-lactamases but show weaker activity against class A enzymes. nih.gov The development of broad-spectrum β-lactamase inhibitors often involves modifying the structure of the boronic acid to optimize its interactions with the active sites of multiple β-lactamase classes. researchgate.net

Mechanistic Investigations of Enzyme-Inhibitor Complexes

Understanding the precise molecular interactions between an inhibitor and its target enzyme is fundamental for rational drug design. For boronic acid inhibitors like this compound, a combination of biophysical techniques is employed to elucidate the structure and dynamics of the enzyme-inhibitor complex.

X-ray Crystallographic Analysis of Enzyme-Boronate Complexes

X-ray crystallography is a powerful technique for obtaining high-resolution, three-dimensional structures of enzyme-inhibitor complexes. This method provides detailed insights into the binding mode of the inhibitor and the specific interactions it forms with the amino acid residues in the enzyme's active site.

In the context of boronic acid inhibitors, X-ray crystallography has been instrumental in visualizing the covalent bond formed between the boron atom and the catalytic serine residue of enzymes like β-lactamases. researchgate.net The resulting crystal structures reveal the tetrahedral geometry around the boron atom and how the substituents on the boronic acid, such as the acetamido and aminophenyl groups of this compound, are accommodated within the active site. This structural information is invaluable for understanding the basis of inhibitor potency and for designing new inhibitors with improved properties. Time-resolved crystallography can further provide insights into the dynamics of inhibitor binding and the conformational changes that occur within the enzyme. nih.gov

NMR Spectroscopic Probes of Binding Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the binding dynamics of inhibitors to their target enzymes in solution. 11B NMR spectroscopy is particularly well-suited for investigating the interactions of boronic acids. nsf.govnih.gov The chemical shift of the 11B nucleus is sensitive to its hybridization state, allowing for the differentiation between the sp2-hybridized free boronic acid and the sp3-hybridized boronate ester formed upon covalent binding to the enzyme. nsf.gov

By monitoring the changes in the 11B NMR spectrum upon addition of the enzyme, researchers can determine the binding affinity and kinetics of the interaction. nsf.govnih.gov Furthermore, NMR can provide information about the pKa of the boronic acid, which is a critical parameter influencing its binding to the enzyme. nsf.govnih.gov This technique allows for a detailed investigation of the interconnected acidity and binding phenomena that govern the inhibitory activity of boronic acids. nsf.govnih.gov

Computational and Theoretical Investigations of 2 Acetamido 5 Aminophenylboronic Acid Analogues

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure of molecules. For analogues of 2-acetamido-5-aminophenylboronic acid, such as other substituted phenyl acetamides, DFT calculations offer a detailed picture of their intrinsic properties. researchgate.netcyberleninka.ru These studies are foundational for predicting reactivity and understanding spectroscopic data. researchgate.net

The understanding of how functional groups contribute to the physical and chemical properties of a molecule is essential for designing more effective medicinal agents. nih.gov For related compounds like N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, DFT studies have shown that the molecule's stability is linked to its specific conformation, with the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) being distributed across different parts of the molecule. nih.gov

Table 1: Representative Geometrical Parameters from DFT Analysis of a Phenylacetamide Analogue

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (amide) | 1.35 | - | - |

| C=O (amide) | 1.23 | - | - |

| C-C (aromatic) | 1.39 - 1.41 | 119 - 121 | - |

| O-C-N-C | - | - | 178 |

Note: This table is illustrative and compiled from typical values found in DFT studies of similar aromatic amides.

Time-Dependent DFT (TD-DFT) is employed to explore the nature of electronic transitions and to predict spectroscopic properties, such as UV-Vis absorption spectra. researchgate.net The energy gap between the HOMO and LUMO is a key parameter derived from DFT calculations that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov For example, in the study of N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, the calculated HOMO-LUMO gap was found to be 5.406 eV, indicating a high degree of stability. nih.gov

These computational predictions of electronic spectra and molecular orbitals are often correlated with experimental data from techniques like UV-Vis, FTIR, and NMR to validate the theoretical models. researchgate.netcyberleninka.ru

Table 2: Frontier Molecular Orbital Energies for an Acetamide Analogue

| Molecular Orbital | Energy (eV) |

| HOMO | -6.123 |

| LUMO | -0.717 |

| Energy Gap (ΔE) | 5.406 |

Data adapted from a study on N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide. nih.gov

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand, such as a this compound analogue, interacts with a biological receptor over time. nih.govnih.gov These simulations can reveal the intricate details of the binding process, which are often inaccessible through experimental methods alone.

MD simulations can map the entire process of a ligand binding to a receptor, from initial association to the final stable binding pose. dovepress.com This includes identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For instance, simulations of various inhibitors binding to cyclin-dependent kinases (CDKs) have elucidated the importance of specific amino acid residues in mediating these interactions. nih.govnih.gov Understanding these pathways is crucial for designing inhibitors with improved affinity and selectivity. nih.gov Accelerated MD techniques can be particularly useful for observing rare events like spontaneous binding and unbinding, providing a more complete picture of the binding landscape. dovepress.com

The interaction of boronic acids with diols to form boronate esters is a key aspect of their mechanism of action, particularly in sensing applications and as enzyme inhibitors. MD simulations can be employed to study the role of the solvent environment, typically water, on the stability of these boronate esters. The solvent can influence the equilibrium between the boronic acid and the boronate ester by stabilizing or destabilizing the different states through hydrogen bonding and other electrostatic interactions. While specific studies on this compound are not prevalent, MD simulations on similar systems, like polymer-DNA interactions, highlight the importance of the solvent in mediating binding events. ualberta.ca

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov

For analogues of this compound, such as 2,5-diaminobenzophenone derivatives, 2D-QSAR models have been developed. nih.gov These models use molecular descriptors, which are numerical representations of the chemical structure, to predict biological activities like enzyme inhibition. nih.gov The results of such studies have indicated that parameters related to volume, shape, and polarity are important for the activity of these compounds. nih.gov

In a QSAR study on aminophenylbenzamide and acrylamide (B121943) derivatives as histone deacetylase inhibitors, it was found that the antiproliferative activity was largely explained by steric factors, emphasizing the role of the inhibitor's size and shape in its binding effectiveness. researchgate.net The predictive power of these models is assessed through various validation metrics, with non-linear models sometimes showing greater accuracy than linear ones. nih.gov

Table 3: Example of a 2D-QSAR Model Equation

Activity = a(Descriptor 1) + b(Descriptor 2) + c

| Parameter | Description |

| Activity | The biological activity being modeled (e.g., IC50). |

| Descriptor 1, 2 | Molecular descriptors (e.g., molecular weight, logP, polar surface area). |

| a, b | Coefficients determined by regression analysis. |

| c | The intercept of the regression model. |

This table represents a generic form of a QSAR equation.

Predictive Modeling for Sensing Affinity

Predictive modeling plays a crucial role in the development of sensors based on analogues of this compound, particularly for the detection of saccharides. These models aim to understand and forecast the binding affinity and selectivity of boronic acid receptors towards various sugar molecules.

Phenylboronic acids are well-known for their ability to form reversible covalent bonds with diols, a characteristic that is fundamental to their use in saccharide sensing. nih.gov The sensing mechanism often involves a change in the fluorescence of a reporter molecule (fluorophore) upon saccharide binding. Computational investigations are essential to unravel the intricacies of these interactions. For instance, studies on dimethylaminomethylphenylboronic acid (DMPBA), an analogue, have utilized gas-phase and implicit solvent geometry optimizations to determine the most stable binding modes with sugars like D-fructose. nih.gov These calculations help in identifying the specific hydroxyl groups of the saccharide that interact with the boronic acid moiety. nih.gov

The predictive power of these models lies in their ability to calculate the binding energies of different boronic acid-saccharide complexes. By comparing these energies, researchers can predict which saccharides will bind most strongly and what structural features of the boronic acid enhance this affinity. For example, computational models have explored various bidentate and tridentate binding modes, revealing complex interactions that include hydrogen bonding between the boronate hydroxyl and an amine nitrogen, which can influence the stability of the complex. nih.gov

Furthermore, theoretical models help in understanding the fluorescence quenching or enhancement mechanisms that are central to sensing. In many cases, photoinduced electron transfer (PET) from an amino group to an attached fluorophore is responsible for quenching the fluorescence in the unbound state. Upon saccharide binding, the electronic properties of the boronic acid and the adjacent amino group are altered, which can disrupt the PET process and lead to fluorescence enhancement. acs.org Computational studies can model these electronic changes and correlate them with the observed fluorescence response, providing a predictive framework for designing more sensitive and selective sensors.

The development of "artificial tongues" using arrays of boronic acid-based sensors highlights the power of predictive modeling. acs.org By combining experimental data with computational analysis, it is possible to create sensor arrays that can differentiate between various ginsenoside glycoconjugates, demonstrating the potential for high-throughput screening applications. acs.org

| Receptor Analogue | Analyte | Computational Method | Key Finding |

| Dimethylaminomethylphenylboronic acid (DMPBA) | D-fructose | Gas phase and implicit solvent geometry optimizations | Identification of lowest energy bidentate and tridentate binding modes. nih.gov |

| Phenylboronic acid derivatives with fluorophores | Saccharides | Electronic structure calculations | Elucidation of photoinduced electron transfer (PET) mechanisms for fluorescence modulation. acs.org |

| Squarilium, cyanine-based fluorescent sensors | Sialic acid | Thermodynamic studies and structural analysis | Formation of structurally distinct aggregates with different emission profiles depending on sensor structure. acs.org |

Correlating Structural Features with Enzyme Inhibition Potency

Analogues of this compound have emerged as potent inhibitors of various enzymes, particularly serine proteases and β-lactamases. Computational methods are indispensable for understanding the structure-activity relationships (SAR) that govern their inhibitory potency and for guiding the design of more effective therapeutic agents.

Boronic acids act as transition-state analogue inhibitors, forming a reversible covalent bond between the boron atom and the catalytic serine residue in the enzyme's active site. nih.gov This interaction mimics the tetrahedral intermediate formed during substrate hydrolysis, leading to potent inhibition. nih.gov Molecular docking and molecular dynamics (MD) simulations are widely used to visualize and analyze the binding modes of these inhibitors within the enzyme's active site. dntb.gov.uanih.gov

For example, in the case of β-lactamase inhibitors, computational studies have revealed the importance of specific interactions with active site residues. nih.govfrontiersin.org Molecular dynamics simulations of bicyclic boronate inhibitors have shown how their unique structures allow for effective inhibition of a broad spectrum of β-lactamases, including challenging metallo-β-lactamases. frontiersin.org These simulations can reveal subtle differences in binding modes that explain the varying efficacy of closely related inhibitors. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful tool for correlating the structural features of a series of inhibitors with their biological activity. mdpi.comnih.gov In a 3D-QSAR study of 2(S)-amino-6-boronohexanoic acid (ABH) derivatives as arginase I inhibitors, it was found that steric and electrostatic fields around the inhibitor molecule are key determinants of its inhibitory activity. mdpi.com The models generated from these studies can predict the potency of new, unsynthesized analogues, thereby accelerating the drug discovery process. mdpi.com For instance, these models can indicate whether bulky or electron-withdrawing groups at specific positions on the phenyl ring would be beneficial or detrimental to the inhibitory activity.

The development of potent boronic acid inhibitors for enzymes like dipeptidyl peptidase IV (DPPIV) and the proteasome has also been guided by SAR studies. nih.govresearchgate.net For DPPIV inhibitors, it was found that while a variety of L-amino acids are tolerated at certain positions, D-amino acids are not, highlighting the stereospecificity of the enzyme's active site. nih.govacs.org For proteasome inhibitors, molecular docking has identified key residues that are crucial for drug-target interactions, providing a theoretical basis for designing more potent inhibitors. dntb.gov.ua

| Enzyme Target | Inhibitor Class/Analogue | Computational Method | Key Correlation/Finding |

| Metallo-β-lactamase (NDM-1) | Benzo[b]thiophene boronic acids | QSPR (Quantitative Structure-Property Relationship) | Prediction of IC50 values based on calculated electron density descriptors. mdpi.com |

| OXA-24/40 β-lactamase | Arylboronic acids | X-ray crystallography and molecular modeling | Importance of interactions with hydrophobic residues Tyr112 and Trp115 for binding. nih.gov |

| Penicillin-binding protein 1b (PBP1b) | Aliphatic boronic acids | QM/MM free energy calculations | Reaction barriers are compatible with fast reversible covalent binding, but the stability of the complex limits activity. nih.gov |

| Dipeptidyl peptidase IV (DPPIV) | Xaa-boroPro dipeptides | SAR studies | (R)-stereoisomer of boroPro is required for activity; L-amino acids are tolerated at the P2 position. nih.govacs.org |

| Arginase I (hARGI) | 2(S)-amino-6-boronohexanoic acid (ABH) derivatives | 3D-QSAR and molecular docking | Inhibitory activity is described by steric and electrostatic fields; substituents at Cα are exposed to the solvent. mdpi.com |

| Proteasome | Tyropeptin-boronic acid derivatives | 3D-QSAR, molecular docking, and MD simulations | Identification of key residues (Thr60, Thr80, Gly106, Ser189) for drug-target interactions. dntb.gov.ua |

Advanced Functionalization and Material Integration of 2 Acetamido 5 Aminophenylboronic Acid

Conjugation to Polymeric and Nanoparticulate Systems

The incorporation of aminophenylboronic acid moieties into polymers and nanoparticles imparts specific recognition capabilities, primarily for saccharides and other diol-containing molecules. This functionalization is key to developing "smart" materials that can sense and respond to biological cues.

Carbon dots (CQDs) and quantum dots (QDs) are fluorescent nanomaterials whose optical properties can be modulated by surface functionalization. Covalently linking aminophenylboronic acid derivatives to their surfaces transforms them into sensitive fluorescent probes. nih.govresearchgate.net For instance, 3-aminophenylboronic acid (a related compound) has been attached to water-soluble CuInS₂ quantum dots. nih.govresearchgate.net The process involves first synthesizing the QDs in an aqueous solution, capped with a stabilizing agent like mercaptopropionic acid, and then covalently linking the aminophenylboronic acid to the QD surface. nih.gov The resulting functionalized QDs (F-QDs) exhibit fluorescence that is quenched upon binding to molecules with vicinal diol groups, such as dopamine (B1211576) or various catechols. nih.gov This quenching mechanism forms the basis of a detection assay. nih.gov Similarly, boronic acid-functionalized carbon dots have been developed as ratiometric fluorescence probes. rsc.org

Table 1: Examples of Boronic Acid-Functionalized Quantum Dots (QDs) and Carbon Dots (CQDs)

| Nanomaterial | Functionalizing Agent | Target Analyte(s) | Sensing Mechanism | Reference |

| CuInS₂ QDs | 3-Aminophenylboronic acid | Dopamine, Catechol, Pyrogallol | Fluorescence Quenching | nih.govresearchgate.net |

| CdTe QDs & Carbon QDs | 3-Aminophenylboronic acid | Dopamine | Ratiometric Fluorescence | rsc.org |

| CuInS₂ QDs | 3-Aminophenylboronic acid | Dicyandiamide (DCD) | Fluorescence Quenching | rsc.org |

Responsive hydrogels are three-dimensional polymer networks that can change their properties, such as swelling or permeability, in response to external stimuli like pH or the presence of specific molecules. nih.gov Incorporating phenylboronic acid groups into hydrogel structures is a common strategy to confer glucose-responsiveness. mdpi.com This is because the boronic acid moiety can form reversible complexes with glucose, leading to changes in the hydrogel's cross-linking density and, consequently, its physical state. mdpi.com

Hydrogels functionalized with aminophenylboronic acid can be synthesized through methods like the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) coupling reaction, which links the amino groups of the boronic acid derivative to carboxyl groups on the polymer backbone. nih.gov These hydrogels can exhibit dual pH and redox responsiveness. nih.gov For example, a hydrogel can be designed to be compact at an acidic pH and swell at a neutral pH. nih.gov The boronic acid function adds a layer of saccharide-sensitivity, making these materials promising for applications like self-regulated insulin (B600854) delivery systems. japsonline.comjapsonline.com

Table 2: Characteristics of Responsive Hydrogels

| Hydrogel Backbone | Functional Group | Stimuli | Potential Application | Reference |

| Anionic Pseudo-peptides | l-cystine dimethyl ester | pH, Redox (DTT) | Oral Drug Delivery | nih.gov |

| Poly(N-vinylpyrrolidone) | m-Aminophenylboronic acid | Glucose | Autonomous Insulin Delivery | mdpi.com |

| Chitosan | 3-Carboxyphenylboronic acid | pH | Tumor-Targeted Drug Delivery | japsonline.com |

| Poly(acrylic acid) | 3-Aminophenylboronic acid | pH, Bacteria (saccharides) | Colorimetric Biosensors | nih.gov |

Bioconjugation Techniques for Biological Probes

Bioconjugation involves attaching a probe, such as 2-acetamido-5-aminophenylboronic acid, to a biological molecule like a protein or a component of a cell surface. The goal is to create a tool for detection, imaging, or therapeutic delivery.

The bacterial cell wall is rich in peptidoglycan (PGN), a polymer consisting of sugars (N-acetylglucosamine and N-acetylmuramic acid) and amino acids. nih.gov The sugar components present diol structures that are potential binding sites for boronic acids. This interaction can be exploited for bacterial detection and labeling. Recent research has focused on developing probes that can specifically target and label the PGN layer. nih.gov While much work has involved fluorescently tagged D-amino acids or metabolic labeling with sugar analogs containing bioorthogonal handles (like azides for click chemistry), the principle of boronic acid binding offers a direct chemical targeting strategy. nih.govnih.gov

A sensor system using gold nanoparticles crosslinked with poly(acrylic acid) conjugated to 3-aminophenylboronic acid has been developed for the colorimetric detection of bacteria. nih.gov The detection mechanism relies on the boronic acid groups binding to the polyol structures (saccharides) on the outer membrane of bacteria like E. coli and S. aureus. nih.gov This binding induces the aggregation of the gold nanoparticles, resulting in a visible color change from red to blue or purple. nih.gov This demonstrates the utility of the aminophenylboronic acid moiety as a recognition element for bacterial cell surfaces.

Site-specific conjugation is crucial for creating homogeneous and well-defined bioconjugates, such as antibody-drug conjugates (ADCs), where the location and number of attached molecules are precisely controlled. nih.govnih.gov This precision improves the stability, efficacy, and safety of the final product. nih.govmdpi.com Several strategies exist where a molecule like this compound could be incorporated.

Engineered Cysteines: Antibodies can be genetically engineered to introduce cysteine residues at specific sites. The thiol group of the cysteine can then be used for conjugation. nih.gov The amino group on the boronic acid compound could be modified with a maleimide (B117702) group to react specifically with the engineered thiol.

N-Terminal Modification: The N-terminal amine of a protein has a unique reactivity compared to the lysine (B10760008) amines due to the adjacent amide bond. nih.gov Reagents like 2-pyridinecarboxyaldehyde can selectively react with this N-terminus to form a stable linkage, a strategy that could be adapted to carry a boronic acid payload. nih.gov